molecular formula C19H14BrClN6O2 B1669382 Cyantraniliprole CAS No. 736994-63-1

Cyantraniliprole

Cat. No.: B1669382
CAS No.: 736994-63-1
M. Wt: 473.7 g/mol
InChI Key: DVBUIBGJRQBEDP-UHFFFAOYSA-N
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Description

Cyantraniliprole is an insecticide belonging to the ryanoid class, specifically a diamide insecticide. It is known for its effectiveness against a wide range of pests, including those that have developed resistance to other classes of insecticides. This compound is approved for use in several countries, including the United States, Canada, China, and India .

Mechanism of Action

Target of Action

Cyantraniliprole is a second-generation ryanodine receptor insecticide . The primary target of this compound is the ryanodine receptor channels in insect striated muscle cells . These receptors play a critical role in muscle function by regulating the release of calcium from intracellular stores into the cell cytoplasm .

Mode of Action

This compound binds to and activates the ryanodine receptors, causing an unregulated release of calcium . This uncontrolled release of calcium leads to internal calcium store depletion and impaired regulation of muscle contraction . The result is continuous muscular contraction, leading to paralysis and eventual death of the insect .

Biochemical Pathways

The activation of ryanodine receptors by this compound disrupts the normal biochemical pathways in insects. The unregulated release of calcium disrupts the normal functioning of the muscles, leading to paralysis . This disruption affects the insect’s ability to move, feed, and perform other vital functions, ultimately leading to its death .

Pharmacokinetics

This compound is readily absorbed in rats, and the absorption is similar at 10 and 150 mg/kg bw . The majority of the absorption occurs during the first 24 hours (85% of the absorbed radioactivity), and the peak plasma concentration (Cmax) is reached approximately 2 hours after dosing . Following oral dosing, the majority of the dose is extensively distributed throughout the body . The absorbed this compound is readily and extensively metabolized, mainly by hydroxylation of methylphenyl and N-methyl carbon .

Result of Action

The result of this compound’s action is the paralysis and eventual death of the insect . By disrupting normal muscle function, the insect is unable to move or feed, leading to its death . This makes this compound an effective insecticide against a variety of pests .

Action Environment

This compound is used in a variety of environments to control insect pests in fruit crops, tree nuts, oil seed crops, cotton, grapes, rice, vegetables, ornamentals, and turf . It is approved for use in the United States, Canada, China, and India . It’s important to note that this compound is likely to adversely affect about 41% of endangered or threatened species . Therefore, its use must be carefully managed to minimize its impact on non-target species and the environment .

Safety and Hazards

Cyantraniliprole is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The U.S. Environmental Protection Agency (EPA) has approved new labels for the insecticide cyantraniliprole that include new mitigations to protect federally threatened or endangered (listed) species . This action reflects EPA’s efforts to meet its obligations under the Endangered Species Act (ESA) by identifying potential effects to listed species, implementing necessary mitigations, and initiating the ESA consultation process with the U.S. Fish and Wildlife Service and National Marine Fisheries Service .

Biochemical Analysis

Biochemical Properties

Cyantraniliprole plays a crucial role in biochemical reactions by targeting the ryanodine receptors in insect muscle cells. These receptors are essential for calcium ion regulation within the cells. This compound binds to and activates these receptors, leading to the release of calcium ions from internal stores. This unregulated calcium release results in continuous muscle contraction, paralysis, and eventually, the death of the insect . The compound interacts primarily with the ryanodine receptor proteins, disrupting their normal function and causing a cascade of biochemical events that are lethal to the target pests.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In insect cells, it disrupts normal muscle function by causing unregulated calcium release, leading to muscle cramps, paralysis, and death . This disruption affects cell signaling pathways, particularly those involved in muscle contraction and relaxation. Additionally, this compound influences gene expression related to calcium regulation and muscle function, further exacerbating its toxic effects on insect cells . The compound’s impact on cellular metabolism includes the depletion of internal calcium stores, which is critical for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ryanodine receptors in insect muscle cells. This binding leads to the activation of these receptors, causing the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm . The excessive calcium in the cytoplasm triggers continuous muscle contraction, leading to paralysis and death of the insect. This compound’s unique mechanism of action makes it effective against pests that have developed resistance to other insecticides, as it targets a different molecular pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with its insecticidal activity persisting for several days after application . Studies have shown that this compound causes dose-dependent mortality in various insect species, with significant effects observed within the first 7 to 28 days after exposure . Long-term effects include sustained muscle paralysis and eventual death of the insects. The stability and persistence of this compound make it an effective insecticide for prolonged pest control.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At sublethal doses, this compound has been shown to prolong larval and pupal duration, extend mean generation time, and reduce reproductive rates in insects . Higher doses result in increased mortality and more severe toxic effects. In mammalian models, the compound exhibits low acute toxicity, with no significant adverse effects observed at lower doses . At higher doses, this compound can cause liver and thyroid toxicity, indicating the importance of dosage regulation in its application .

Metabolic Pathways

This compound is metabolized primarily through hydroxylation of the methylphenyl and N-methyl carbon atoms . Further metabolism involves N-methylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide bridge cleavage, and amine hydrolysis. These metabolic pathways result in the formation of various metabolites, which are excreted through urine and feces. The compound’s metabolism is extensive, ensuring its rapid clearance from the body and reducing the risk of bioaccumulation .

Transport and Distribution

This compound is absorbed by plant roots and translocated to other parts of the plant through the xylem . It exhibits both acropetal (upward) and basipetal (downward) translocation, allowing it to reach target pests effectively. In animal models, this compound is distributed throughout the body, with higher concentrations observed in the liver and thyroid . The compound’s ability to move within plant and animal systems enhances its effectiveness as an insecticide.

Subcellular Localization

Within cells, this compound localizes primarily to the sarcoplasmic reticulum, where it interacts with the ryanodine receptors . This localization is critical for its mechanism of action, as the sarcoplasmic reticulum is the main storage site for calcium ions in muscle cells. By targeting this organelle, this compound effectively disrupts calcium regulation and induces muscle paralysis. The compound’s subcellular localization ensures its precise action on the target receptors, minimizing off-target effects.

Preparation Methods

Cyantraniliprole can be synthesized through various methods. One common synthetic route involves the preparation of key intermediates, such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with other reagents to form the final product. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial production methods for this compound often involve a one-pot synthesis process, which is efficient and cost-effective. This method reduces the number of steps required and minimizes the formation of by-products, making it environmentally friendly .

Chemical Reactions Analysis

Cyantraniliprole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUIBGJRQBEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058174
Record name Cyantraniliprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

736994-63-1
Record name Cyantraniliprole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736994-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyantraniliprole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736994631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyantraniliprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANTRANILIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6K6H48FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one (i.e. the cyanobenzoxazinone product of Step F) (100 mg, 0.22 mmol) in tetrahydrofuran (5 mL) was added dropwise methylamine (2.0 M solution in THF, 0.5 mL, 1.0 mmol) and the reaction mixture was stirred for 5 minutes, at which point thin layer chromatography on silica gel confirmed completion of the reaction. The tetrahydrofuran solvent was evaporated under reduced pressure, and the residual solid was purified by chromatography on silica gel to afford the title compound, a compound of the present invention, as a white solid (41 mg), which decomposed in the melting apparatus above 180° C.
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Synthesis routes and methods II

Procedure details

To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (see PCT Patent Publication WO 2003/015519 for a method of preparation) (97.4% purity, 15.4 g, 49.6 mmol) and 2-amino-5-cyano-N,3-dimethylbenzamide (10.0 g, 52.5 mmol) in acetonitrile (80 mL) was added 3-picoline (13.9 g, 148 mmol). The mixture was cooled to 15 to 20° C., and then methanesulfonyl chloride (8.2 g, 71.2 mmol) was added dropwise at 15 to 20° C. After 1 h, water (37.3 g) was added dropwise to the reaction mixture while maintaining the temperature at 15 to 20° C. After the addition was complete, the mixture was heated at 45 to 50° C. for 30 minutes, and then cooled to 15 to 25° C. for 1 h. The mixture was filtered and the solids collected were washed with acetonitrile-water (approximately a 5:1 mixture, 2×10 mL) and acetonitrile (2×10 mL), and then dried under nitrogen to afford 24.0 g (93.6% corrected yield based on an assay of 91.6%, with a water content of 6%) of the title compound as an off-white solid.
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8.2 g
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37.3 g
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Synthesis routes and methods III

Procedure details

To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (see PCT Patent Publication WO 03/015519 for preparation) (95.4% purity, 15.85 g, 50.0 mmol) and 2-amino-5-cyano-N,3-dimethylbenzamide (i.e. the product of Example 6) (9.93 g, 52.5 mmol) in acetonitrile (120 mL) was added 3-picoline (17.5 mL, 16.7 g, 180 mmol). The mixture was cooled to −10° C., and then a solution of methanesulfonyl chloride (5.4 mL, 8.0 g, 70 mmol) was added dropwise at −10 to −5° C. The mixture was stirred for 5 minutes at this temperature, and then for 3 h at 0 to 5° C. Then water (55 mL) was added dropwise. The mixture was stirred for 15 minutes, then concentrated hydrochloric acid (5.0 mL, 60 mmol) was added dropwise and the mixture was stirred at 0 to 5° C. for 1 h. Then the mixture was filtered, and the solids were washed with 2:1 acetonitrile-water (2×10 mL), and then with acetonitrile (2×10 mL), and dried under nitrogen to afford the title compound as an off-white powder, 24.70 g (99.5% uncorrected yield), m.p. 177-181° C. (decomposition).
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15.85 g
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55 mL
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Synthesis routes and methods IV

Procedure details

To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.6 kg) and 2-amino-5-cyano-N,3-dimethylbenzamide (14.1 kg) in acetonitrile (114 kg) was added 3-picoline (22.2 kg). The mixture was cooled to −10 to −14° C., and then methanesulfonyl chloride (10.6 kg) was slowly added so that the temperature did not exceed 5° C. After reaction completion as ascertained by HPLC and NMR analyses, the mixture was worked up by successively adding water (72.6 kg) and concentrated hydrochloric acid (7.94 kg) at such a rate that the temperature did not exceed 5° C. After being maintained at a temperature not exceeding 5° C. for about 30 minutes, the reaction mixture was filtered to collect the solid product, which was successively washed with acetonitrile-water (2:1, 2×12.3 kg) and acetonitrile (2×10.4 kg). The solid was then dried at about 50° C. under reduced pressure and a flow of nitrogen gas to give the title product as a white crystalline solid, which was directly used in the present formulation Examples and Comparative Examples. With a moderate rate of heating (heating to about 150° C. over 5 minutes and then decreasing rate of heating from about 4-5° C./minute to about 3° C./minute to reach 210° C. over about 15 minutes more) to facilitate volatilization of loosely entrained solvents from the solid product, melting occurred in the range between 204 and 210° C.
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20.6 kg
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14.1 kg
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114 kg
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22.2 kg
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10.6 kg
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7.94 kg
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72.6 kg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of cyantraniliprole?

A1: this compound belongs to the anthranilic diamide class of insecticides, which act as ryanodine receptor activators. [, , ] It selectively binds to ryanodine receptors (RyRs) found in insect muscle cells. [] This binding triggers an uncontrolled release of calcium ions (Ca2+) from internal stores within the muscle cells. []

Q2: What are the downstream effects of this compound binding to ryanodine receptors?

A2: The uncontrolled release of Ca2+ leads to the depletion of calcium stores, disrupting muscle function and ultimately causing paralysis and death in insects. [, , , ]

Q3: How does this compound's selectivity for insect ryanodine receptors impact its safety profile?

A3: this compound exhibits low toxicity to mammals, including humans, due to its selective binding affinity for insect RyRs. [, ] Studies have shown minimal effects on honeybees and other beneficial insects at recommended application rates. [, , ]

Q4: Which insect pests are effectively controlled by this compound?

A4: this compound demonstrates broad-spectrum activity against various insect pests, including:

  • Lepidoptera: Spodoptera litura (tobacco cutworm), Plutella xylostella (diamondback moth), Helicoverpa armigera (cotton bollworm), Ostrinia furnacalis (Asian corn borer), Spodoptera frugiperda (fall armyworm). [, , , , , , ]
  • Hemiptera: Bemisia tabaci (whitefly), Myzus persicae (green peach aphid), Aphis gossypii (cotton aphid), Diaphorina citri (Asian citrus psyllid). [, , , , , , , , ]
  • Coleoptera: Scelodonta strigicollis (coffee flea beetle), Agrotis ipsilon (black cutworm). [, ]
  • Diptera: Liriomyza trifolii (serpentine leafminer), Bactrocera dorsalis (oriental fruit fly), Rhagoletis indifferens (western cherry fruit fly). [, , , ]

Q5: What are the different application methods for this compound?

A5: this compound can be applied using various methods, including:

  • Foliar sprays: Direct application onto the leaves of plants. [, , , , , ]
  • Seed treatments: Coating seeds with the insecticide before planting, providing systemic protection to seedlings as they grow. [, , ]
  • Soil treatments: Drenching the soil around the base of plants for systemic uptake by roots. [, ]
  • Bait formulations: Used for attracting and killing specific insect pests. [, ]

Q6: How does this compound behave in the environment after application?

A6: this compound is characterized by low water solubility (about 0.01 g/L), which limits its leaching potential in soil. [] It exhibits a relatively short half-life in soil, ranging from 2.6 to 87 days, depending on environmental factors such as temperature and soil type. [, , ]

Q7: Does this compound accumulate in the environment?

A7: this compound does not have a tendency to accumulate in the soil following repeated applications, according to label instructions. [] Its rapid degradation in soil minimizes the risk of long-term environmental contamination.

Q8: How do residues of this compound behave in plants?

A8: this compound can translocate within plants, primarily through the xylem, leading to its presence in various plant tissues, including leaves, stems, and fruits. [, , , ] The extent of translocation and residue levels depend on factors such as plant species, application method, and time elapsed after application.

Q9: Are there any concerns about this compound residues in food crops?

A9: Maximum residue limits (MRLs) for this compound have been established in various countries to ensure food safety. [, , ] Proper application timing and adherence to pre-harvest intervals are crucial for minimizing residues in harvested crops.

Q10: Has resistance to this compound been reported in insect populations?

A10: Cases of resistance or reduced susceptibility to this compound have been documented in some insect populations, highlighting the need for effective resistance management strategies. [, , , , , ]

Q11: What are the potential mechanisms of resistance to this compound?

A11: Several mechanisms can contribute to this compound resistance, including:

  • Target-site mutations: Changes in the amino acid sequence of the ryanodine receptor can reduce the binding affinity of this compound. [, , ]
  • Metabolic resistance: Increased detoxification of the insecticide by enzymes within the insect, such as cytochrome P450s, can reduce its efficacy. [, , , ]

Q12: How can the development of resistance to this compound be mitigated?

A12: Implementing resistance management strategies is essential for prolonging the effectiveness of this compound. These strategies include:

  • Rotation with insecticides possessing different modes of action: This helps prevent the selection pressure on a single target site and reduces the likelihood of resistance development. [, , ]
  • Monitoring insect populations for resistance: Regular monitoring of field populations for changes in susceptibility to this compound is crucial for early detection of resistance development and timely implementation of alternative control measures. [, , , ]
  • Preserving and enhancing biological control: Encouraging the presence and activity of natural enemies of target pests can contribute to long-term pest management and reduce reliance on insecticides. [, ]

Q13: What analytical methods are commonly employed for detecting and quantifying this compound residues?

A13: Several analytical methods are available for analyzing this compound residues in various matrices, with the most widely used being:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is commonly employed for the quantification of this compound and its metabolites in complex matrices, such as plant tissues, soil, and water. [, , , , ]
  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers a robust method for analyzing this compound in various matrices. []

Q14: What are some areas of ongoing research on this compound?

A14: Ongoing research efforts are focused on:

  • Understanding the molecular basis of resistance: Further investigation of target-site mutations and metabolic resistance mechanisms is crucial for developing strategies to overcome insecticide resistance. [, , , ]

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